

# Spectroscopic Profile of 2-Ethylpentan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethylpentan-1-amine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylpentan-1-amine**, a primary amine with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Chemical Structure and Properties

- IUPAC Name: **2-Ethylpentan-1-amine**
- Molecular Formula: **C<sub>7</sub>H<sub>17</sub>N**
- Molecular Weight: **115.22 g/mol**
- CAS Number: **90831-93-9**

## Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Ethylpentan-1-amine**. Due to the limited availability of experimentally recorded spectra for this specific compound, the data is a combination of theoretical predictions, characteristic values for primary amines, and data from structurally analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub> (ethyl & pentyl)	0.8 - 1.0	Triplet (t)	6H
-CH <sub>2</sub> - (pentyl chain)	1.2 - 1.6	Multiplet (m)	6H
-CH- (chiral center)	1.6 - 1.9	Multiplet (m)	1H
-CH <sub>2</sub> -NH <sub>2</sub>	2.5 - 2.8	Doublet (d)	2H
-NH <sub>2</sub>	1.0 - 2.5	Broad Singlet (br s)	2H

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Carbon	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (ethyl & pentyl)	10 - 15
-CH <sub>2</sub> - (ethyl)	22 - 28
-CH <sub>2</sub> - (pentyl)	28 - 35
-CH- (chiral center)	40 - 45
-CH <sub>2</sub> -NH <sub>2</sub>	45 - 50

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is based on typical values for primary amines and DFT-calculated frequencies.[\[1\]](#)

### Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric)	~3370	Medium
N-H Stretch (symmetric)	~3290	Medium
C-H Stretch (aliphatic)	2850 - 2960	Strong
N-H Bend (scissoring)	1590 - 1650	Medium
C-N Stretch	1050 - 1200	Medium-Weak

As an illustrative example, the IR spectrum of the structurally similar compound 3-aminoheptane shows characteristic primary amine absorptions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Expected Fragmentation Pattern

The mass spectrum of **2-Ethylpentan-1-amine** is expected to be dominated by alpha-cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M<sup>+</sup>) would be observed at m/z 115.

### Major Expected Fragments

m/z	Fragment	Notes
115	[C <sub>7</sub> H <sub>17</sub> N] <sup>+</sup>	Molecular Ion
86	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of an ethyl radical
72	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of a propyl radical
30	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>	Alpha-cleavage, often the base peak

The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a base peak resulting from alpha-cleavage.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-Ethylpentan-1-amine** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.

$^1\text{H}$  NMR Acquisition:

- The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
- A standard one-pulse sequence is used.
- The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

$^{13}\text{C}$  NMR Acquisition:

- The spectrum is recorded on the same spectrometer, tuned to the  $^{13}\text{C}$  frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- A wider spectral width is required (e.g., 0-200 ppm).

- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are necessary.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2-Ethylpentan-1-amine** between two clean, dry salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition (FT-IR):

- Record a background spectrum of the empty sample compartment.
- Place the sample holder with the salt plates in the spectrometer's beam path.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

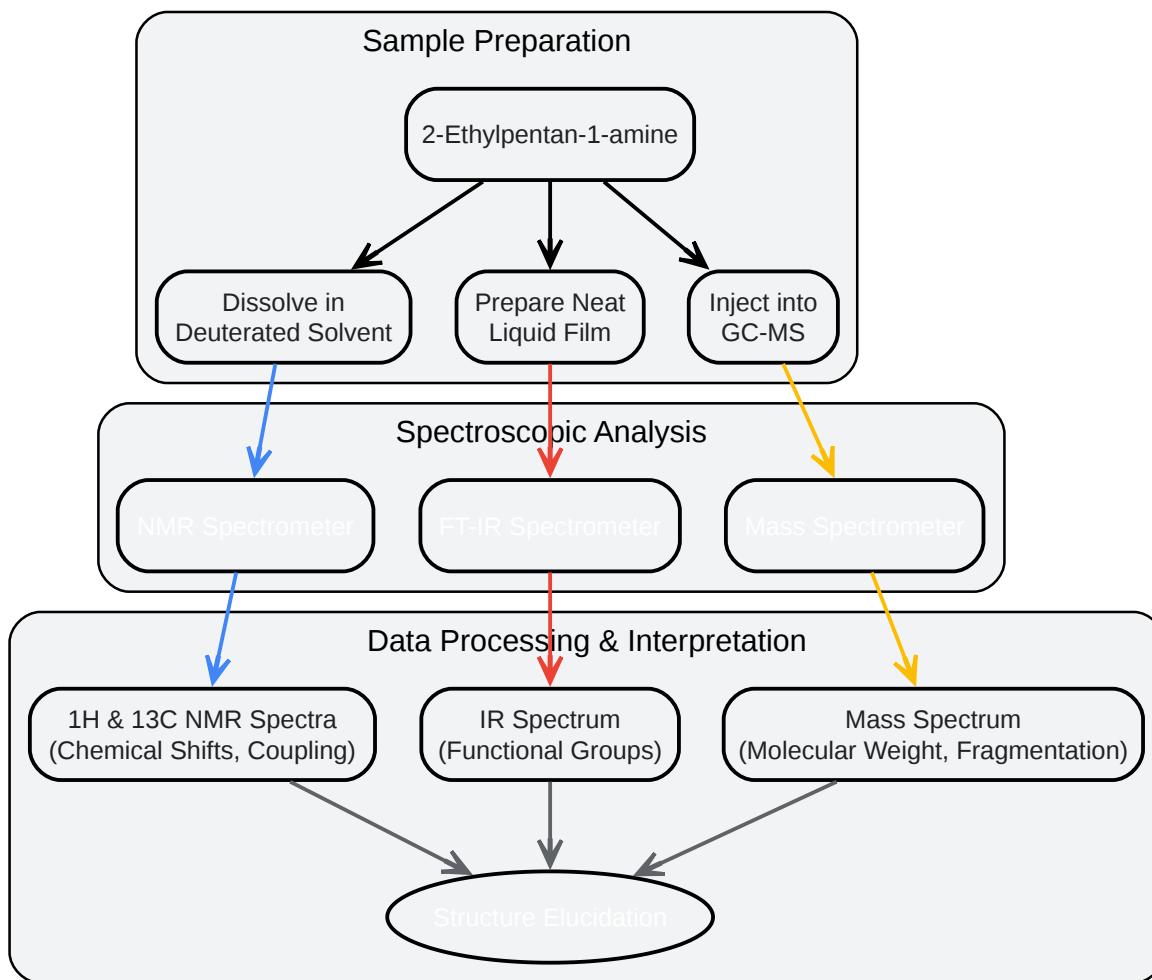
Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- A detector records the abundance of each ion, generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Ethylpentan-1-amine**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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